molecular formula C14H19BrN2O3 B2994801 (5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320853-75-4

(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Numéro de catalogue: B2994801
Numéro CAS: 2320853-75-4
Poids moléculaire: 343.221
Clé InChI: RBWFFOHPVFZJIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tetrahydrofuran-3-yl group and a 5-bromofuran-2-yl methanone moiety. The tetrahydrofuran substituent introduces stereochemical complexity, which could influence pharmacokinetic properties.

Propriétés

IUPAC Name

(5-bromofuran-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c15-13-3-2-12(20-13)14(18)17-6-1-5-16(7-8-17)11-4-9-19-10-11/h2-3,11H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFFOHPVFZJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone , with the CAS number 915095-84-0, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 5-bromofuran and tetrahydrofuran derivatives. The reaction conditions often include the use of catalysts such as boron trifluoride or aluminum chloride in solvents like dichloromethane or tetrahydrofuran. The following table summarizes key synthesis parameters:

Reagent Amount Solvent Yield
5-Bromofuran38.16 g (100 mmol)Tetrahydrofuran84%
Potassium borohydride10.79 g (200 mmol)--
Aluminum trichloride13.34 g (100 mmol)--

Research indicates that the compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of furan-based compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the bromine atom enhances the compound's interaction with cellular targets, potentially increasing its efficacy against various cancer types .
  • Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial effects. Furan derivatives are known to disrupt bacterial cell membranes and inhibit microbial growth, which could be applicable for developing new antibiotics .
  • Neuroprotective Effects : The diazepan moiety is associated with neuroprotective properties, which may help in conditions such as Alzheimer’s disease and other neurodegenerative disorders. This effect is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related furan derivative in human breast cancer cells. The results indicated that the compound induced G1 phase cell cycle arrest and apoptosis through caspase activation, suggesting a potential pathway for therapeutic intervention .

Case Study 2: Antimicrobial Activity

In another study, researchers tested various furan derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited significant antibacterial activity, supporting further investigation into their use as novel antimicrobial agents .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of furan derivatives:

  • Structural Modifications : Modifications on the furan ring or substituents on the diazepan can lead to enhanced biological activity or selectivity towards specific targets.
  • Pharmacokinetics : Studies suggest that compounds with improved solubility and stability demonstrate better bioavailability and therapeutic outcomes in vivo .

Comparaison Avec Des Composés Similaires

Suvorexant: A CNS-Targeting Analog

Suvorexant (structure: (R)-(4-(5-Chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)-phenyl)methanone) shares the 1,4-diazepane-methanone scaffold but differs in substituents:

  • Key Differences :
    • Aromatic Moieties : Suvorexant incorporates a 5-chlorobenzooxazole and a triazolylphenyl group, whereas the target compound uses bromofuran and tetrahydrofuran substituents.
    • Bioactivity : Suvorexant is a dual orexin receptor antagonist approved for insomnia treatment, suggesting CNS penetration. The bromofuran in the target compound may alter solubility or target selectivity.
    • Synthesis : Suvorexant’s synthesis involves DCM as a solvent for intermediates (e.g., compound 12), highlighting shared synthetic challenges with diazepane derivatives .

Table 1: Structural Comparison

Compound Core Structure Substituents Biological Activity
Target Compound 1,4-Diazepane 5-Bromofuran-2-yl, tetrahydrofuran-3-yl Not reported
Suvorexant 1,4-Diazepane 5-Chlorobenzo[d]oxazol-2-yl, 5-methyl-2-(2H-1,2,3-triazol-2-yl)-phenyl Orexin receptor antagonist

Bis-Thiadiazolylphenyl Methanones (C1–C4)

A series of bis-phenyl methanones with 1,3,4-thiadiazole substituents (C1–C4) were studied for antimicrobial and antibiofilm activities (). While these lack the 1,4-diazepane ring, their methanone core and heterocyclic substituents provide a basis for comparison:

  • Key Differences: Scaffold: C1–C4 are bis-phenyl methanones, whereas the target compound is mono-heterocyclic. Substituents: Thiadiazole groups in C1–C4 enhance antimicrobial activity, while bromofuran in the target compound may prioritize electrophilic interactions. ADMET Properties: C1–C4 exhibit moderate-to-good predicted gastrointestinal absorption but variable blood-brain barrier penetration, suggesting the target compound’s tetrahydrofuran group could improve CNS bioavailability .

Table 2: Pharmacological Comparison

Compound Core Activity Key Findings Reference
Target Compound Not reported Hypothesized CNS activity due to structural similarity to Suvorexant
C1–C4 Antimicrobial C2 (N-phenylamino) showed highest antibiofilm activity (MIC: 8 µg/mL) [3]
Suvorexant CNS modulation FDA-approved for insomnia (orexin receptor Ki: ~0.6 nM) [1]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.